molecular formula C19H31N3O B12528321 4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine CAS No. 870249-31-3

4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine

Cat. No.: B12528321
CAS No.: 870249-31-3
M. Wt: 317.5 g/mol
InChI Key: IORIMXNXRMNGPN-UHFFFAOYSA-N
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Description

4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine is a complex organic compound that features a piperazine ring substituted with a phenyl group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine typically involves multiple steps. One common route includes the reaction of 4-(2-[(Propan-2-yl)oxy]phenyl)piperazine with cyclohexanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(4-{2-[(Fluoro)phenyl}piperazin-1-yl)cyclohexan-1-amine: Similar structure but with a fluorine substituent.

    4-(4-{2-[(Methoxy)phenyl}piperazin-1-yl)cyclohexan-1-amine: Similar structure but with a methoxy substituent.

Uniqueness

4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

CAS No.

870249-31-3

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

4-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]cyclohexan-1-amine

InChI

InChI=1S/C19H31N3O/c1-15(2)23-19-6-4-3-5-18(19)22-13-11-21(12-14-22)17-9-7-16(20)8-10-17/h3-6,15-17H,7-14,20H2,1-2H3

InChI Key

IORIMXNXRMNGPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)C3CCC(CC3)N

Origin of Product

United States

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